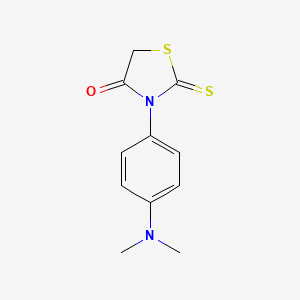

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is an organic compound belonging to the thiazolidinone class This compound is characterized by the presence of a thiazolidinone ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Wirkmechanismus

Target of Action

It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, some thiazole derivatives have been found to have cytotoxic activity on human tumor cell lines .

Biochemical Pathways

For instance, some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may interact with pathways involved in cell proliferation and survival .

Result of Action

Some thiazole derivatives have been found to have antitumor and cytotoxic activity, suggesting they may induce cell cycle arrest and apoptosis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one typically involves the condensation of 4-dimethylaminobenzaldehyde with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction of the thiazolidinone ring can yield thiazolidine derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiazolidine derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.

Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

Industry: The compound is used in the development of new materials with unique optical and electronic properties.

Vergleich Mit ähnlichen Verbindungen

3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups replacing hydroxy groups.

3-[4-(Dimethylamino)phenyl]-1-phenylprop-2-en-1-one: A chalcone derivative with potential as a monoamine oxidase inhibitor.

Comparison: 3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is unique due to its thiazolidinone ring structure, which imparts distinct chemical and biological properties. Unlike 3,4-Dimethoxyphenethylamine, which is primarily studied for its neurological effects, this compound has broader applications in antimicrobial and anticancer research. Additionally, its thiazolidinone ring differentiates it from chalcone derivatives, which are known for their potential as enzyme inhibitors.

Biologische Aktivität

3-(4-Dimethylamino-phenyl)-2-thioxo-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This compound exhibits significant potential as an antimicrobial, anticancer, and antioxidant agent. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₁H₁₂N₂OS₂

- Molecular Weight : Approximately 252.36 g/mol

- Structure : The compound features a thiazolidinone structure characterized by a thiazole ring, a carbonyl group, and a sulfur atom, with a dimethylamino group attached to the phenyl ring. This unique substitution enhances its solubility and biological activity compared to other similar compounds.

1. Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various bacteria and fungi. Studies indicate that it inhibits the growth of pathogenic microorganisms, suggesting its potential use in treating infectious diseases.

2. Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects on several cancer cell lines. For instance, it has been tested against human fibroblasts (BJ), neuroblastoma (SH-SY5Y), epithelial lung carcinoma (A549), and colorectal adenocarcinoma (CACO-2) cell lines. The results indicated a decrease in metabolic activity at concentrations ranging from 10 to 100 µM, highlighting its potential as an anticancer agent .

3. Antioxidant Activity

The antioxidant properties of this compound have also been explored. Certain derivatives of thiazolidinones are known to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : It induces apoptosis in cancer cells through both extrinsic and intrinsic signaling pathways, leading to cell cycle arrest .

- Antimicrobial Mechanism : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for microbial survival.

- Antioxidant Mechanism : By scavenging reactive oxygen species (ROS), the compound helps mitigate oxidative damage in cells .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| 5-(4-Dimethylaminobenzylidene)-3-(4-Ethoxyphenyl)-2-thioxo-thiazolidin-4-one | Contains ethoxy group; extended aromatic system | Anticancer activity |

| 3-(Phenyl)-2-thioxo-thiazolidin-4-one | Lacks dimethylamino substitution | Antimicrobial properties |

| 3-(4-Chlorophenyl)-2-thioxo-thiazolidin-4-one | Chlorine substitution affects reactivity | Potentially more potent against certain bacteria |

The presence of the dimethylamino group in this compound enhances its solubility and biological activity compared to its analogs .

Case Studies

Several studies have highlighted the efficacy of this compound:

- Anticancer Study : A recent study evaluated various thiazolidinone derivatives against multiple cancer cell lines, establishing that compounds similar to this compound showed significant growth inhibition comparable to established chemotherapeutics like Adriamycin .

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial activity of thiazolidinone derivatives against common pathogens, revealing that modifications in the chemical structure could enhance efficacy against resistant strains .

Eigenschaften

IUPAC Name |

3-[4-(dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS2/c1-12(2)8-3-5-9(6-4-8)13-10(14)7-16-11(13)15/h3-6H,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWQCQRGAPYJDD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N2C(=O)CSC2=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50361714 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34557-44-3 |

Source

|

| Record name | 3-[4-(Dimethylamino)phenyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50361714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.